molecular formula C13H16N2O2S B14897594 4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide

4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B14897594
M. Wt: 264.35 g/mol
InChI Key: CNAHHPIGNPKIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzamide group, a tetrahydrofuran ring, and a carbamothioyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with tetrahydrofuran-2-ylmethylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and the application of mild heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzamides and tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of 4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins. Additionally, its carbamothioyl group can interact with thiol groups in proteins, leading to the disruption of protein function and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

4-carbamothioyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H16N2O2S/c14-12(18)9-3-5-10(6-4-9)13(16)15-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,18)(H,15,16)

InChI Key

CNAHHPIGNPKIES-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.